![molecular formula C11H16N2 B3112317 4-Phenylpiperidin-4-amine CAS No. 188979-27-3](/img/structure/B3112317.png)
4-Phenylpiperidin-4-amine
Overview
Description
4-Phenylpiperidin-4-amine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also known by other names such as 4-Piperidinamine, N-phenyl-; Despropionyl norfentanyl; Piperidine, 4-anilino- .
Molecular Structure Analysis
The molecular formula of this compound is C11H16N2 . Its molecular weight is 176.2581 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, piperidines and their derivatives are known to undergo a variety of reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Anti-Inflammatory Applications
4-Phenylpiperidin-4-amine derivatives have been synthesized and evaluated for their anti-inflammatory activities. Some of these amines demonstrated activities comparable to phenylbutazone in the rat paw carrageenan test, indicating potential as anti-inflammatory compounds (Hicks et al., 1979).
Synthesis and Resolution
The compound has been utilized in chemical synthesis, such as the reductive amination of dicarbonyl compounds with (S)-valine methyl ester, leading to the synthesis of specific phenylpiperidine derivatives (Manescalchi et al., 1994). Additionally, the synthesis, resolution, and determination of the absolute configuration of 4-amino-3-phenylpiperidine have been explored (Schramm & Christoffers, 2009).
Catalysis and Chemical Reactions
This compound derivatives have been synthesized using phase-transfer catalysis, demonstrating their potential in chemical reactions and catalysis (Thompson & Reeves, 1983). Furthermore, their role in the N-heterocyclization of primary amines with diols catalyzed by a CpIr complex has been explored, offering a new method for synthesizing cyclic amines (Fujita et al., 2004).
Cytotoxicity Studies
Studies on the cytotoxicity of alkyl-linked lipoidal amine derivatives of this compound, such as CP-46,665, have revealed their potential effects on human tumor and leukemia cells (Berdel et al., 1985).
Safety and Hazards
The safety data sheet for a related compound, N-phenylpiperidin-4-amine dihydrochloride, indicates that it is classified as a flammable liquid (Category 2), and has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with skin (Category 3). It can also cause skin corrosion (Category 1B) and serious eye damage (Category 1). It poses a short-term (acute) aquatic hazard (Category 3) .
Future Directions
Piperidines, including 4-Phenylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidines .
properties
IUPAC Name |
4-phenylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGSBRGSKUXXAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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